molecular formula C9H15Br B13299804 5-(Bromomethyl)spiro[3.4]octane

5-(Bromomethyl)spiro[3.4]octane

Katalognummer: B13299804
Molekulargewicht: 203.12 g/mol
InChI-Schlüssel: QEJUEQDZUNNIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Br It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)spiro[3.4]octane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Azide Formation: Reaction with sodium azide yields 5-(azidomethyl)spiro[3.4]octane.

    Cyanide Substitution: Reaction with potassium cyanide produces 5-(cyanomethyl)spiro[3.4]octane.

    Methoxy Substitution: Reaction with sodium methoxide results in 5-(methoxymethyl)spiro[3.4]octane.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)spiro[3.4]octane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, spirocyclic compounds can interact with molecular targets such as enzymes, receptors, and DNA, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.4]octane: The parent compound without the bromomethyl group.

    5-(Chloromethyl)spiro[3.4]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)spiro[3.4]octane: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)spiro[3.4]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs.

Eigenschaften

Molekularformel

C9H15Br

Molekulargewicht

203.12 g/mol

IUPAC-Name

8-(bromomethyl)spiro[3.4]octane

InChI

InChI=1S/C9H15Br/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2

InChI-Schlüssel

QEJUEQDZUNNIRI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCC2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.